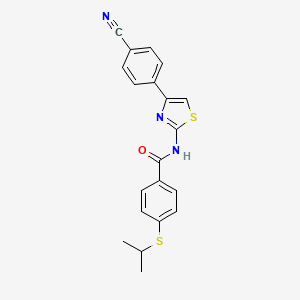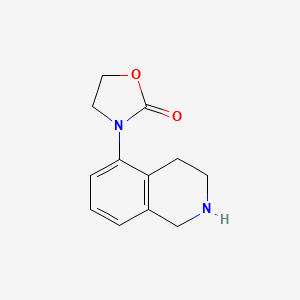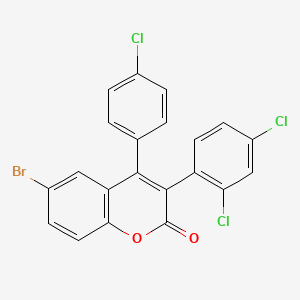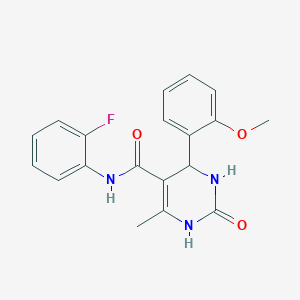![molecular formula C11H14F3NO B2732580 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1247929-39-0](/img/structure/B2732580.png)
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine is a compound that has a similar structure to fluoxetine . Fluoxetine is an antidepressant drug that belongs to the selective serotonin reuptake inhibitor (SSRI) family .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as fluoxetine, involves various chemical reactions. For instance, the synthesis of fluoxetine involves the transformation of a free amine into pexidartinib by reducing amination . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound is similar to that of fluoxetine . The compound has a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a propan-1-amine group through a methoxy group .Applications De Recherche Scientifique
Hexadentate Ligands and Metal Ion Coordination
Research on hexadentate N3O3 amine phenols, which share structural motifs with "3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine," highlights their application in coordinating Group 13 metal ions. These compounds are derived from the reduction of Schiff bases, indicating potential utility in creating complex metal-ligand assemblies for catalysis or material science applications (Liu, Wong, Rettig, & Orvig, 1993).
NK1 Receptor Antagonists
Studies on nonpeptide antagonists of the substance P (NK1) receptor, such as CP-96,345, demonstrate the relevance of amine derivatives in developing selective receptor inhibitors. These compounds offer a promising route for exploring therapeutic agents against diseases mediated by the NK1 receptor, underscoring the importance of amine functionality in drug design (Snider et al., 1991).
Melanin Production Inhibition
Derivatives of methoxy-phenyl-amine, utilized in studies for inhibiting melanin production, suggest potential applications in dermatology and cosmetic formulations. The ability to influence tyrosinase activity and UV-blocking effects points to the role these compounds can play in skin whitening agents and sun protection products (Choi et al., 2002).
Living Polymerization Catalysts
Amine bis(phenolate) compounds with methoxy donors have been identified as catalysts enabling unique living properties in alpha-olefin polymerization. This application illustrates the potential of methoxy-phenyl-amine derivatives in the development of high molecular weight polymers with precise control over structure and properties, relevant in materials science and engineering (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).
Lanthanide Complex Cations
Research into N4O3 amine phenol ligands, related to the structural framework of "this compound," showcases their ability to form six-coordinate bis(ligand)lanthanide complex cations. These findings highlight the compound's potential in the synthesis of complex metal-ligand systems for applications in catalysis, magnetic materials, and luminescence (Liu, Yang, Rettig, & Orvig, 1993).
Propriétés
IUPAC Name |
3-methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-16-6-5-10(15)8-3-2-4-9(7-8)11(12,13)14/h2-4,7,10H,5-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCWVYDNWHLHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2732501.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)



![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)
![4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2732511.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)

![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)

![2-(2,4-Dichlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2732520.png)